Methyl 2-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate
Overview
Description
Methyl 2-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate is a complex organic compound with a molecular formula of C22H25FN2O5S . This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorophenyl group, and a sulfonylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Methyl 2-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the sulfonylamino intermediate: This step involves the reaction of cyclohexylamine with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonylamino intermediate.
Acetylation: The sulfonylamino intermediate is then acetylated using acetic anhydride to form the acetylated product.
Coupling with methyl 2-aminobenzoate: The acetylated product is then coupled with methyl 2-aminobenzoate under appropriate conditions to form the final product.
Chemical Reactions Analysis
Methyl 2-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence various biochemical processes .
Comparison with Similar Compounds
Methyl 2-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate can be compared with other similar compounds, such as:
Methyl 2-[[2-[cyclohexyl-(4-chlorophenyl)sulfonylamino]acetyl]amino]benzoate: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 2-[[2-[cyclohexyl-(4-bromophenyl)sulfonylamino]acetyl]amino]benzoate: This compound has a bromine atom instead of a fluorine atom.
Methyl 2-[[2-[cyclohexyl-(4-iodophenyl)sulfonylamino]acetyl]amino]benzoate: This compound has an iodine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O5S/c1-30-22(27)19-9-5-6-10-20(19)24-21(26)15-25(17-7-3-2-4-8-17)31(28,29)18-13-11-16(23)12-14-18/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQMGRFGEMRVIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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